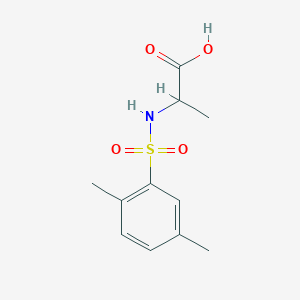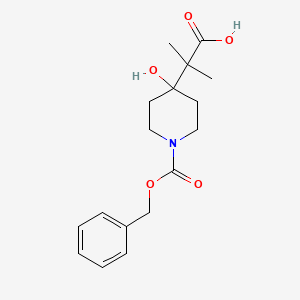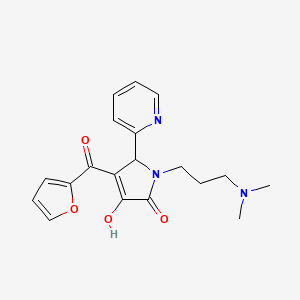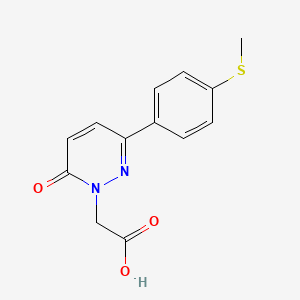
2-(3-(4-(methylthio)phenyl)-6-oxopyridazin-1(6H)-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar pyridazinone derivatives often involves the condensation of specific carboxylic acid hydrazides with β-aroylpropionic acids, followed by cyclization in the presence of acetic acid to yield pyridazinone structures (Mogilaiah & Kankaiah, 2003). Another approach involves reacting 3-oxo-2-arylhydrazonopropanals with active methylene compounds to form novel pyridazin-3-one derivatives (Ibrahim & Behbehani, 2014).
Molecular Structure Analysis
The molecular structure of compounds related to 2-(3-(4-(methylthio)phenyl)-6-oxopyridazin-1(6H)-yl)acetic acid reveals complex interactions. X-ray crystallography and other spectral studies are pivotal in delineating these structures, offering insights into their 3D conformation and chemical bonding (Dölling, Frost, Heinemann, & Hartung, 1993).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, showcasing their reactivity. For example, reactions with carbon disulfide and phenyl isothiocyanate under base or phase transfer conditions yield ketene dithioacetals (Dölling et al., 1993). Moreover, the synthesis of 1,3,4-oxadiazoles from 2-chloropyridine-5-acetic acid highlights its versatility in forming various heterocyclic compounds (Holla et al., 2004).
Physical Properties Analysis
The physical properties of pyridazinone derivatives, including melting points, solubility, and crystalline forms, are crucial for understanding their behavior in different environments. Such properties are often characterized through analytical techniques like melting point determination and solubility tests in various solvents.
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity towards different reagents, and stability under various conditions, are essential for the application of these compounds in chemical syntheses and potential industrial applications. For instance, the reactivity of similar compounds with nucleophiles and electrophiles has been explored to synthesize a wide range of derivatives with varied functional groups (Vainilavichyus, Syadyaryavichyute, & Motsishkite, 1992).
Scientific Research Applications
Synthesis and Utility in Fused Azines
A novel class of pyridazin-3-one derivatives was synthesized, demonstrating a general route involving the reaction between 3-oxo-2-arylhydrazonopropanals and active methylene compounds, such as p-nitrophenylacetic acid. This synthesis route yielded pyridazin-3-one derivatives as the sole products with excellent yield. These derivatives have potential applications in creating azolo[1,5-a]pyrimidine derivatives and a new class of 1,8-naphthyridine derivatives, showcasing their utility in synthesizing fused azines and their relevance in scientific research (Ibrahim & Behbehani, 2014).
Potential Aldose Reductase Inhibitors
Isoxazolo-[3,4-d]-pyridazin-7-(6H)-one and its derivatives were explored as simplified substrates for synthesizing new aldose reductase inhibitors. Some derivatives exhibited inhibitory properties comparable to those of Sorbinil, a known aldose reductase inhibitor. This study highlighted the beneficial effect of electron-withdrawing substituents on the phenyl group at position 6, suggesting the potential of these compounds in developing treatments for conditions related to aldose reductase activity (Costantino et al., 1999).
Anticancer and Antioxidant Activities
A series of 3(2H)-one pyridazinone derivatives were synthesized and evaluated for their potential antioxidant activity and anticancer properties through in-vitro assays and molecular docking studies. These compounds demonstrated potent antioxidant activities at a concentration of 50µg/ml, with molecular docking revealing their interaction with cyclin-dependent kinase protein and DNA-hexamer ATGCAT. The research underscores the therapeutic potential of these derivatives in cancer treatment and their antioxidant properties (Mehvish & Kumar, 2022).
properties
IUPAC Name |
2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-19-10-4-2-9(3-5-10)11-6-7-12(16)15(14-11)8-13(17)18/h2-7H,8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYGGXKBSZMAGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[1-propanoyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2496554.png)

![3-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenecarboxamide](/img/structure/B2496556.png)
![(5-Oxo-bicyclo[2.2.2]oct-2-yl)-carbamic acid tert-butyl ester](/img/structure/B2496558.png)
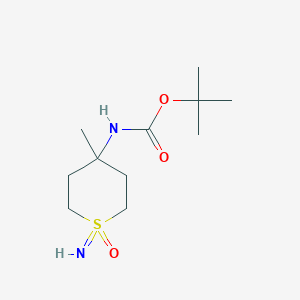
![Imidazo[1,2-a]pyridine-6-boronic acid hydrochloride](/img/structure/B2496560.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2-phenylpyridin-3-yl)amino]acetamide](/img/structure/B2496565.png)
